6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Medicinal Chemistry Isomer Purity Synthetic Chemistry

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5) is a 3,6-diaryl-substituted fused triazolo-thiadiazole heterocycle with molecular formula C15H9BrN4S, a molecular weight of 357.228 g/mol, a calculated density of 1.7±0.1 g/cm³, and a calculated LogP of 5.84. The compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole pharmacophore class, which has been extensively characterized for urease inhibition, anticancer activity via topoisomerase IIα and AKT pathway modulation, Bcl-2-targeted apoptosis induction, and antimicrobial effects.

Molecular Formula C15H9BrN4S
Molecular Weight 357.23
CAS No. 537017-15-5
Cat. No. B2992458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS537017-15-5
Molecular FormulaC15H9BrN4S
Molecular Weight357.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br
InChIInChI=1S/C15H9BrN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H
InChIKeyAGKWAYAKOVGOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5): Core Physicochemical and Scaffold Profile for Procurement Evaluation


6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5) is a 3,6-diaryl-substituted fused triazolo-thiadiazole heterocycle with molecular formula C15H9BrN4S, a molecular weight of 357.228 g/mol, a calculated density of 1.7±0.1 g/cm³, and a calculated LogP of 5.84 . The compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole pharmacophore class, which has been extensively characterized for urease inhibition, anticancer activity via topoisomerase IIα and AKT pathway modulation, Bcl-2-targeted apoptosis induction, and antimicrobial effects [1][2][3]. The 4-bromophenyl substituent at position 6 confers distinct electronic and steric properties compared to chloro, methyl, or unsubstituted phenyl analogs, while also serving as a synthetic handle for downstream cross-coupling derivatization [4].

Why Generic Substitution Fails for 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Positional Isomerism, Halogen Identity, and Scaffold Context Determine Biological Outcome


Within the 3,6-diaryl-triazolothiadiazole class, small structural perturbations produce large biological divergences that preclude casual analog substitution. The specific 6-(4-bromophenyl)-3-phenyl regioisomer (CAS 537017-15-5) is distinct from its 3-(4-bromophenyl)-6-phenyl positional isomer (CAS 113486-91-2) in both synthetic accessibility and likely target engagement [1]. Bromine at the 4-position of the 6-aryl ring provides a heavier halogen with stronger polarizability and a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), directly affecting halogen bonding interactions in biological targets [2]. The calculated LogP of 5.84 places this compound in a lipophilicity window distinct from chloro analogs, with implications for membrane permeability, plasma protein binding, and assay compatibility. Furthermore, the bromophenyl group serves as a versatile synthetic diversification point via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) that is not equivalently available with chloro or unsubstituted phenyl analogs [3]. These compound-specific features mean that substitution with a close-in-class analog risks altered target engagement, different ADME properties, and loss of synthetic derivatization potential.

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5) Versus Closest Analogs


Positional Isomer Differentiation: 6-(4-Bromophenyl)-3-phenyl vs. 3-(4-Bromophenyl)-6-phenyl Regioisomer

The target compound 6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5) is the regioisomer bearing bromine at the 6-position aryl ring. Its positional isomer, 3-(4-bromophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 113486-91-2), carries bromine at the 3-position . In closely related 3,6-diaryl-triazolothiadiazole anticancer series, the position of aryl substitution has been demonstrated to critically modulate antiproliferative potency: fluorinated 3,6-diaryl analogs showed IC50 differences of 1.5- to 2.6-fold between regioisomeric substitution patterns across MCF7, SaOS-2, and K562 cell lines (e.g., compound 2b IC50 of 22.1, 19, and 15 μM vs. 2a IC50 of 30.2, 39, and 29.4 μM, respectively) [1]. This demonstrates that regioisomeric substitution on the triazolothiadiazole core yields measurably distinct biological activity.

Medicinal Chemistry Isomer Purity Synthetic Chemistry

Halogen-Dependent Physicochemical Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl Analog

The 4-bromophenyl substituent at position 6 provides a quantifiably distinct physicochemical profile compared to the 4-chlorophenyl analog. The calculated LogP for 6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is 5.84 . While the exact LogP of the 4-chlorophenyl analog has not been reported in the same study, the bromine atom contributes an incremental π-value (Hansch hydrophobic constant) of approximately +0.86 compared to +0.71 for chlorine, predicting an increase in LogP of approximately 0.15 units for the bromo vs. chloro analog [1]. In the urease inhibitor series of 3,6-disubstituted triazolothiadiazoles, the 3,4-dichloro analog (6h) demonstrated the most potent antifungal activity with an MIC of 0.5 µg/mL, outperforming the 4-chloro (6g, MIC 2 µg/mL) and 3-chloro (6f, MIC 1 µg/mL) analogs, establishing that halogen identity and substitution pattern on the aryl ring directly modulate biological potency in this scaffold [2]. The 4-bromophenyl group further provides a heavier halogen (Br vs. Cl) with stronger polarizability (α = 3.05 ų for Br vs. 2.18 ų for Cl), enabling stronger halogen bonding interactions with target protein carbonyl oxygens [1].

Drug Design Lipophilicity Halogen Bonding

Synthetic Diversification Advantage: 4-Bromophenyl as a Cross-Coupling Handle vs. Non-Halogenated and Chloro Analogs

The 4-bromophenyl group at position 6 of the triazolothiadiazole core serves as a privileged synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira). Aryl bromides are known to be approximately 10- to 100-fold more reactive than the corresponding aryl chlorides in oxidative addition to Pd(0) due to the weaker C-Br bond (bond dissociation energy ~336 kJ/mol for C-Br vs. ~398 kJ/mol for C-Cl) [1]. The C-H arylation methodology for synthesizing 3,6-diaryl-triazolothiadiazoles (including analogs bearing 4-bromophenyl groups) has been established using 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand under phosphine-free conditions, enabling further diversification of the scaffold [2]. In contrast, the unsubstituted 6-phenyl analog lacks a halogen handle for late-stage functionalization, while the 6-(4-chlorophenyl) analog exhibits significantly attenuated cross-coupling reactivity, limiting the scope and efficiency of derivatization.

Synthetic Chemistry C-H Activation Cross-Coupling

Urease Inhibitory Potential: Scaffold-Class Potency Contextualization for 3,6-Disubstituted Triazolothiadiazoles

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has demonstrated potent urease inhibitory activity in a series of 3,6-disubstituted derivatives. The unsubstituted parent compound 6a (3-phenyl-6-phenyl) exhibited an IC50 of 0.87 ± 0.09 µM against Jack bean urease, representing a 25.9-fold improvement over the positive control thiourea (IC50 = 22.54 ± 2.34 µM) [1]. Kinetic analysis confirmed that 6a acts as a competitive inhibitor with an inhibition constant Ki of 1.37 µM [1]. Molecular dynamics simulations further demonstrated that 6a stabilizes the closed conformation of the urease active site mobile flap (Ile599-Ala440 distance of 21 Å), compared to the open state observed with thiourea (30 Å) [1]. While the specific 6-(4-bromophenyl)-3-phenyl analog (CAS 537017-15-5) was not directly tested in this study, the SAR demonstrates that the triazolothiadiazole core itself drives potent urease inhibition, with substituted analogs retaining IC50 values between 0.87 and 8.32 µM [1].

Urease Inhibition Antimicrobial Enzyme Kinetics

Anticancer Mechanistic Breadth: Triazolothiadiazole Scaffold Engagement of Topoisomerase IIα, AKT, and Bcl-2 Pathways

The 3,6-disubstituted triazolothiadiazole scaffold has been validated across multiple anticancer mechanisms. KA39, a representative triazolothiadiazole, inhibited topoisomerase IIα phosphorylation at Ser-1106 (P<0.001) and induced both early and late apoptosis with S-phase cell cycle arrest in DLD-1 and HT-29 colorectal cancer cells [1]. In the AKT pathway study, KA25 and KA39 exhibited time- and concentration-dependent inhibition of Akt Ser-473 phosphorylation, with molecular docking confirming binding to the ATP binding site of Akt1 and Akt2 [2]. In vivo, KA39 demonstrated efficacy in HT-29 human colon tumor xenograft models in CB17 SCID mice with low acute toxicity [2]. In a separate Bcl-2-targeted series, the most potent analog 5k showed selective IC50 values of 0.31-0.7 µM against Bcl-2-expressing cell lines (MDA-MB-231, HeLa, KG1a) without inhibiting the Bcl-2-negative Jurkat cell line [3]. The patent literature further establishes 6-(4-bromophenyl)-substituted triazolothiadiazoles, including the closely related 6-(4-bromophenyl)-3-(2-methoxyphenyl) analog, as activators of caspases and inducers of apoptosis [4].

Anticancer Topoisomerase IIα AKT Inhibition Bcl-2 Apoptosis

Antifungal Potency Differentiation Among Halogenated Triazolothiadiazole Analogs

In a systematic SAR study of halogen-substituted 6-(benzylthio)-3-phenyl-triazolothiadiazoles, halogen identity and substitution pattern on the benzylthio ring produced quantifiable differences in antifungal potency. The 3,4-dichloro analog (6h) demonstrated the most potent antifungal activity with an MIC of 0.5 µg/mL, representing a 4-fold improvement over the standard fluconazole (MIC = 2 µg/mL). The 3-chloro analog (6f) showed an MIC of 1 µg/mL, while the 4-chloro analog (6g) exhibited an MIC of 2 µg/mL [1]. Although these compounds differ from the target compound in bearing a benzylthio linker at position 6 rather than a direct 4-bromophenyl group, the data establish that halogen substitution pattern is a critical determinant of antifungal potency in this scaffold, with potency variations of up to 4-fold between halogen regioisomers [1].

Antifungal C. neoformans C. albicans MIC

Recommended Research and Industrial Application Scenarios for 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 537017-15-5)


Lead Optimization Library Starting Point for Anticancer SAR Expansion via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl group at position 6 provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling efficient parallel library synthesis for anticancer SAR studies. Given the scaffold's validated engagement of topoisomerase IIα, AKT, and Bcl-2 pathways [1][2][3], this compound serves as an ideal diversification point to explore substituent effects on polypharmacology. The approximately 10- to 100-fold higher oxidative addition reactivity of C-Br vs. C-Cl to Pd(0) [4] ensures broad substrate scope under mild conditions, accelerating hit-to-lead timelines compared to chloro or unsubstituted phenyl analogs.

Urease-Positive Pathogen Drug Discovery Targeting H. pylori and Virulence Factor Inhibition

The triazolothiadiazole scaffold has demonstrated potent urease inhibition with IC50 values as low as 0.87 µM (25.9-fold more potent than thiourea) and competitive inhibition kinetics (Ki = 1.37 µM) [5]. The 6-(4-bromophenyl)-3-phenyl analog, with its high LogP of 5.84 , is predicted to exhibit enhanced membrane permeability, potentially improving intracellular target engagement in H. pylori. This compound is appropriate for inclusion in anti-urease screening cascades, particularly where halogen-dependent potency variations of up to 4-fold have been documented in antifungal assays [5].

Caspase Activation and Apoptosis Mechanism Studies in Bcl-2-Overexpressing Cancer Models

The patent literature explicitly covers 6-(4-bromophenyl)-substituted triazolothiadiazoles, including the closely related 6-(4-bromophenyl)-3-(2-methoxyphenyl) analog, as activators of caspases and inducers of apoptosis [6]. Combined with the Bcl-2-targeted anticancer data showing selective sub-micromolar IC50 values (0.31-0.7 µM) against Bcl-2-expressing cell lines [3], this compound is suitable for programmed cell death mechanism studies in cancers characterized by Bcl-2 overexpression, such as certain breast and hematological malignancies.

Physicochemical Probe for Halogen Bonding and Lipophilicity-Structure Studies

With a calculated LogP of 5.84 and the 4-bromophenyl group providing strong halogen bonding capacity (Br polarizability 3.05 ų) [7], this compound serves as a well-defined physicochemical probe for studying halogen bonding contributions to target-ligand interactions. The bromine atom's larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) provides distinct steric and electronic parameters for computational modeling and crystallographic studies of halogen bonding in protein-ligand complexes.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.